molecular formula C17H34 B14419640 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane CAS No. 86960-70-5

1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane

Cat. No.: B14419640
CAS No.: 86960-70-5
M. Wt: 238.5 g/mol
InChI Key: BQYHJHZBQFKYBO-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its cyclohexane ring substituted with three methyl groups and a 3-methylheptyl group. Its molecular formula is C17H34 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts for the alkylation reactions. These methods are designed to maximize yield and minimize by-products. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.

    Substitution: Cl2 or Br2, UV light or heat.

Major Products

Scientific Research Applications

1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved are specific to the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylheptyl group differentiates it from other cyclohexane derivatives, influencing its reactivity and applications .

Properties

CAS No.

86960-70-5

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

1,1,3-trimethyl-2-(3-methylheptyl)cyclohexane

InChI

InChI=1S/C17H34/c1-6-7-9-14(2)11-12-16-15(3)10-8-13-17(16,4)5/h14-16H,6-13H2,1-5H3

InChI Key

BQYHJHZBQFKYBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCC1C(CCCC1(C)C)C

Origin of Product

United States

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